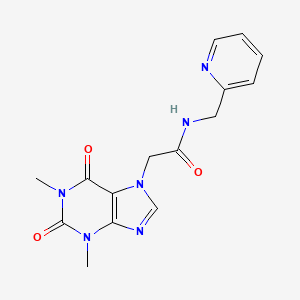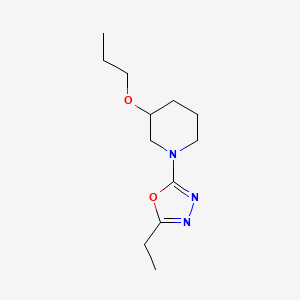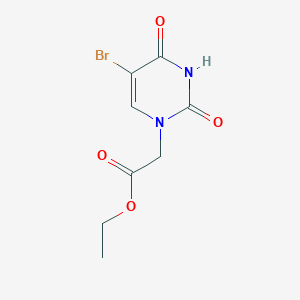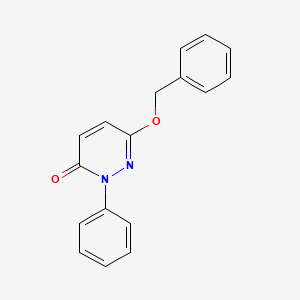
2-(1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-基)-N-(2-吡啶基甲基)乙酰胺
描述
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions, often starting with precursors that are structurally modified through various steps to achieve the target molecule. For instance, compounds derived from benzofuran and pyrazole have been synthesized and structurally characterized by NMR, RMS, and X-ray diffraction, indicating the complexity and precision required in synthesis processes (Hu Jingqian et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques like single-crystal X-ray diffraction, revealing intricate details about their geometry, intramolecular, and intermolecular interactions. These studies are crucial for understanding the compound's potential interactions and stability under various conditions.
Chemical Reactions and Properties
Chemical reactions involving these compounds can be complex, involving multiple steps and intermediates. For example, the formation and reactivity of pyridinium salts during oligonucleotide synthesis highlight the compound's reactivity and potential applications in biochemical processes (R. Adamiak et al., 1985). Additionally, metal-free syntheses of pyridines from related compounds illustrate the versatility and range of reactions these compounds can undergo (Benjamin Prek et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including their stability, solubility, and crystalline structure, are essential for their potential applications. The detailed structural analysis provides insights into the compound's physical behavior and its interaction with other substances.
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, pKa values, and interaction with other chemical entities, is vital. For instance, the determination of pKa values for derivatives helps in understanding the acidity and basicity, which are crucial for predicting the behavior in different environments (M. Duran & M. Canbaz, 2013).
科学研究应用
神经保护和酶抑制活性
Mitkov 等人(2022 年)进行的一项研究调查了含有甲基黄嘌呤部分的半硫代氨基甲酰肼和硫代氨基甲酰肼的合成和评估,以了解其神经保护和 MAO-B 抑制活性。他们发现了一种衍生物,即 2-(1,3-二甲基-2,6-二氧代-2,3,6,7-四氢-1H-嘌呤-7-基)-N-[(甲基氨基甲酰硫代基)氨基]乙酰胺,对体内评估显示出有希望的结果,神经毒性低,神经保护和 MAO B 抑制活性高 (Mitkov 等人,2022 年)。
抗菌和抗癌特性
Verma 等人(2021 年)探索了含有各种杂环的新嘌呤衍生物的合成,其中一种与所请求的化合物非常类似。对这些化合物进行了抗菌、抗氧化和抗癌特性的评估,显示出针对某些革兰氏阴性菌和革兰氏阳性菌的显着活性,以及对各种癌细胞系的显着细胞毒活性 (Verma 等人,2021 年)。
受体结合和药理特征
Baraldi 等人(2004 年)进行的一项研究发现 MRE 2029-F20,一种与所请求化学物质在结构上相关的化合物,是 A2B 腺苷受体的选择性拮抗剂配体。该化合物被用作放射性配体,用于表征人 A2B 腺苷受体亚型的药理研究 (Baraldi 等人,2004 年)。
抗肿瘤活性和分子对接
Sultani 等人(2017 年)合成了 2-甲基-2-[(1,3-二乙基-2,6-二氧代-2,3,6,7-四氢-1H-嘌呤-8-基)硫代]-N-取代芳基乙酰胺的新衍生物,并评估了它们的抗肿瘤活性。他们认为抗肿瘤活性可能是由于它们有效结合并阻断致癌酪氨酸激酶的能力 (Sultani 等人,2017 年)。
支气管扩张活性
Peikov 等人(1995 年)研究了黄嘌呤乙酸衍生物的支气管扩张活性。他们发现其中一种化合物在结构上与所请求的化学物质相似,对豚鼠气管诱导痉挛显示出很强的支气管扩张作用 (Peikov 等人,1995 年)。
属性
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-19-13-12(14(23)20(2)15(19)24)21(9-18-13)8-11(22)17-7-10-5-3-4-6-16-10/h3-6,9H,7-8H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFKBZOSTNFATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(pyridin-2-ylmethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B5653917.png)
![9-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5653922.png)

![1-{3-[1-(2-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]propyl}pyrrolidin-2-one](/img/structure/B5653937.png)



![5-[3-methyl-5-(phenoxymethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5653967.png)


![1-(5-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5654011.png)
![2-ethyl-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5654024.png)
![1-ethyl-N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B5654029.png)
